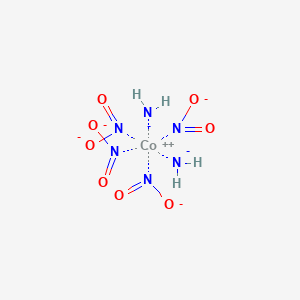
Erdmann's salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erdmann’s salt, also known as ammonium tetranitratocobaltate(III), is a coordination compound with the formula ( \text{NH}_4[\text{Co}(\text{NO}_2)_4(\text{NH}_3)_2] ). It was first described by Otto Linné Erdmann in 1866. This compound is notable for its vibrant yellow color and its use in various chemical applications, particularly in the crystallization of illicit drugs for identification purposes .
准备方法
Synthetic Routes and Reaction Conditions
Erdmann’s salt can be synthesized through the reaction of cobalt(II) salts with sodium nitrite and ammonium chloride in an aqueous solution. The reaction involves the oxidation of cobalt(II) to cobalt(III) in the presence of ammonia and nitrite ions. The general reaction is as follows:
[ \text{Co}^{2+} + 4\text{NO}_2^- + 2\text{NH}_3 + \text{NH}_4^+ \rightarrow \text{NH}_4[\text{Co}(\text{NO}_2)_4(\text{NH}_3)_2] ]
The reaction mixture is typically heated to facilitate the formation of the complex .
Industrial Production Methods
While Erdmann’s salt is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar aqueous reactions with careful control of temperature and reactant concentrations to ensure high yields and purity .
化学反应分析
Types of Reactions
Erdmann’s salt undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center in Erdmann’s salt can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands in the coordination sphere of cobalt can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Erdmann’s salt include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. Substitution reactions often involve ligands such as chloride ions or other amines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of nitrite ligands with chloride ions would yield a different cobalt complex .
科学研究应用
Erdmann’s salt has several scientific research applications:
Biology: While not directly used in biological systems, its derivatives can be studied for potential biological activity.
Medicine: Erdmann’s salt itself is not used in medicine, but its ability to form stable complexes with various ligands makes it a subject of interest in medicinal chemistry.
作用机制
The mechanism by which Erdmann’s salt exerts its effects is primarily through its ability to form stable coordination complexes. The cobalt center can coordinate with various ligands, altering the chemical properties of the resulting complex. This ability to form stable complexes is utilized in crystallization processes and in the synthesis of other coordination compounds .
相似化合物的比较
Similar Compounds
Fischer’s salt: ( \text{K}_3[\text{Co}(\text{NO}_2)_6] )
Jørgensen’s salt: ( \text{NH}_4[\text{Co}(\text{NO}_2)_4(\text{NH}_3)_2] )
Uniqueness
Erdmann’s salt is unique due to its specific ligand arrangement and its historical significance as one of the early cobalt coordination compounds. Its ability to form stable complexes with a variety of ligands makes it particularly useful in crystallographic studies and in the identification of illicit drugs .
属性
CAS 编号 |
14285-97-3 |
|---|---|
分子式 |
CoH4N6O8-4 |
分子量 |
275.00 g/mol |
IUPAC 名称 |
azanide;cobalt(2+);tetranitrite |
InChI |
InChI=1S/Co.4HNO2.2H2N/c;4*2-1-3;;/h;4*(H,2,3);2*1H2/q+2;;;;;2*-1/p-4 |
InChI 键 |
TWALRKRJQBCJOW-UHFFFAOYSA-J |
规范 SMILES |
[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14163474.png)

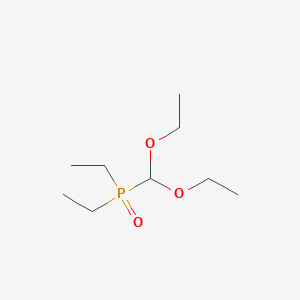
![2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14163504.png)
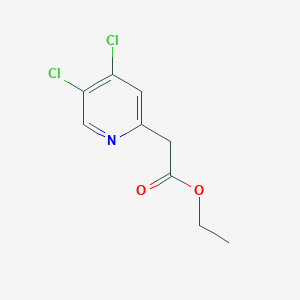
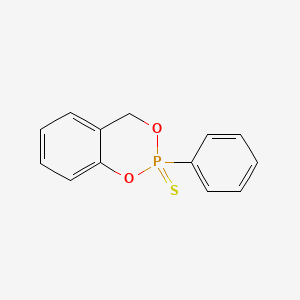
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)
![1-[2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]-3-ethenylazetidine-2-carboxylic acid](/img/structure/B14163533.png)
![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)
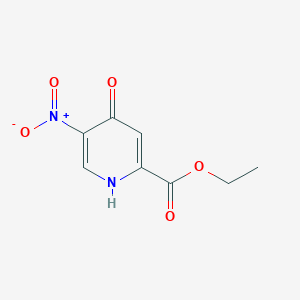
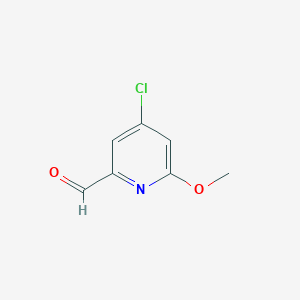

![[4-(4-Chlorophenyl)butan-2-ylideneamino]urea](/img/structure/B14163556.png)
